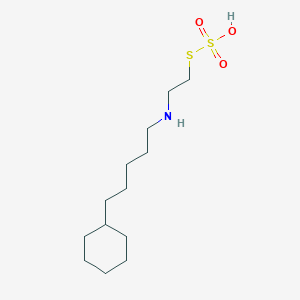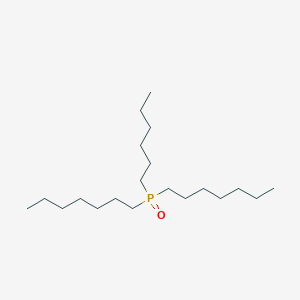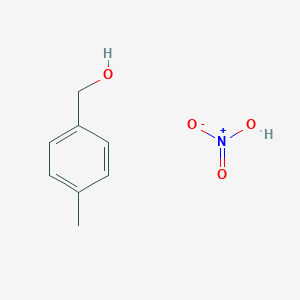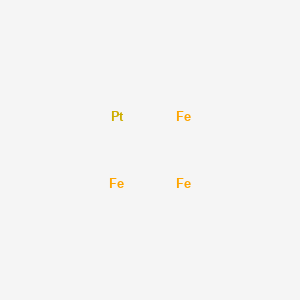
Iron;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-platinum compounds, particularly iron-platinum alloys, are of significant interest due to their unique properties and potential applications. These compounds are known for their high magnetic anisotropy, corrosion resistance, and catalytic activity. The combination of iron and platinum results in materials that are not only robust but also exhibit excellent performance in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and thermal decomposition. One common method involves the reduction of iron and platinum precursors in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired phase.
Industrial Production Methods
In industrial settings, iron-platinum alloys are often produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure uniformity. Additionally, techniques such as mechanical alloying and sputtering are employed to produce thin films and nanoparticles of iron-platinum compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions
Oxidation: Iron-platinum compounds can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction conditions typically involve elevated temperatures to facilitate the oxidation process.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents to convert iron-platinum oxides back to their metallic form.
Substitution: Substitution reactions can occur when iron or platinum atoms in the compound are replaced by other metal atoms. This is often achieved using metal halides or organometallic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-platinum compounds can result in the formation of iron oxide and platinum oxide, while reduction reactions typically yield the metallic form of the compound.
Wissenschaftliche Forschungsanwendungen
Iron-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes. Their high catalytic activity and stability make them ideal for industrial applications.
Biology: Iron-platinum nanoparticles are explored for use in biomedical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents. Their biocompatibility and magnetic properties enhance their effectiveness in these roles.
Medicine: In medicine, iron-platinum compounds are investigated for their potential in cancer therapy. Their ability to generate heat when exposed to an alternating magnetic field makes them suitable for hyperthermia treatment.
Industry: Iron-platinum alloys are used in the production of high-performance magnets, which are essential components in various electronic devices and motors. Their corrosion resistance and durability also make them suitable for use in harsh environments.
Wirkmechanismus
The mechanism by which iron-platinum compounds exert their effects varies depending on the application. In catalysis, the high surface area and active sites of iron-platinum nanoparticles facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biomedical applications, the magnetic properties of iron-platinum nanoparticles enable their use in targeted drug delivery, where they can be directed to specific sites in the body using an external magnetic field. Additionally, their ability to generate heat through magnetic hyperthermia can induce localized cell death in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Iron-platinum compounds are unique compared to other similar compounds due to their combination of magnetic, catalytic, and biocompatible properties. Similar compounds include:
Iron-cobalt alloys: Known for their high magnetic saturation and strength, but they lack the corrosion resistance of iron-platinum compounds.
Platinum-cobalt alloys: These alloys exhibit excellent catalytic properties but do not possess the same level of magnetic anisotropy as iron-platinum compounds.
Nickel-platinum alloys: While they have good catalytic activity and corrosion resistance, they do not match the magnetic properties of iron-platinum compounds.
Eigenschaften
CAS-Nummer |
12285-69-7 |
|---|---|
Molekularformel |
Fe3Pt |
Molekulargewicht |
362.62 g/mol |
IUPAC-Name |
iron;platinum |
InChI |
InChI=1S/3Fe.Pt |
InChI-Schlüssel |
LBRAACQBNMYMFL-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


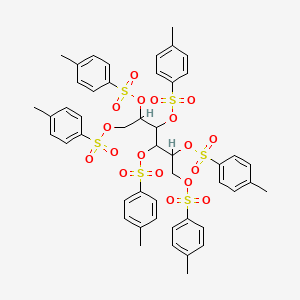

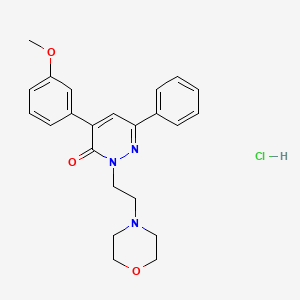
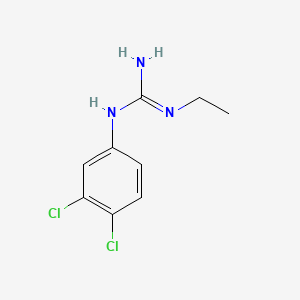
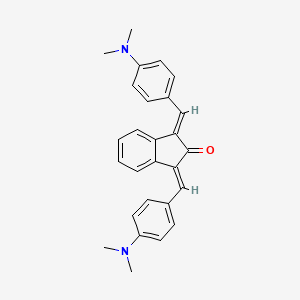
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

